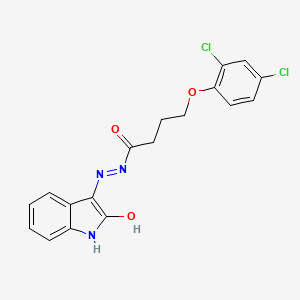![molecular formula C8H14O2 B2696385 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol CAS No. 2306268-54-0](/img/structure/B2696385.png)
2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxaspiro[33]heptan-6-yl)ethanol is an organic compound with the molecular formula C8H14O2 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and an ethanol group attached to the spiro center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol typically involves the reaction of a suitable precursor with an epoxide to form the spirocyclic structure. One common method involves the use of cyclohexanone and ethylene oxide under basic conditions to form the oxirane ring, followed by reduction to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 2-(2-Oxaspiro[3.3]heptan-6-yl)acetaldehyde or 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid.
Reduction: Formation of 2-(2-Hydroxycyclohexyl)ethanol.
Substitution: Formation of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethyl halides.
科学的研究の応用
2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its efficacy and selectivity in various applications.
類似化合物との比較
Similar Compounds
- **2-(2-Oxaspiro[3.3]heptane-6-yl)methanol
- **2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid
- **2-(2-Oxaspiro[3.3]heptan-6-yl)ethylamine
Uniqueness
2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol is unique due to its specific combination of an oxirane ring and an ethanol group attached to a spirocyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-(2-oxaspiro[3.3]heptan-6-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-2-1-7-3-8(4-7)5-10-6-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBGBIZAMSJOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)




![Methyl 6-[2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate](/img/structure/B2696313.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/new.no-structure.jpg)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)


